molecular formula C9H9N3O2S B1525422 4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide CAS No. 1306605-46-8

4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide

Cat. No.: B1525422
CAS No.: 1306605-46-8
M. Wt: 223.25 g/mol
InChI Key: IIFWPSIDMQDEHY-UHFFFAOYSA-N
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Description

The compound “4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide” belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .


Molecular Structure Analysis

The molecular structure of the compound consists of a thiazole ring substituted at the positions 2 and 3 . The molecular formula is C9H8N2OS and the molecular weight is 192.238 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it is known that similar compounds belong to the class of 2,4-disubstituted thiazoles .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 192.24 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide, a compound with a complex structure involving thiazole and furan rings, showcases its significance in synthetic chemistry through various studies. An efficient synthesis route for thiazole derivatives was demonstrated, highlighting the chemoselective thionation-cyclization of enamides mediated by Lawesson's reagent. This method facilitates the introduction of diverse functionalities into the thiazole core, showcasing the versatility of thiazole derivatives in chemical synthesis (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013). Furthermore, a novel synthesis method for 5-aminothiazole-4-carboxamide reported a high yield and an environmentally friendly approach suitable for industrial production, underscoring the importance of efficient synthetic routes for thiazole derivatives (J. Wang, Jianyu Guo, Y. Tang, Suxia Zhang, Jianwei Tao, Yan Lu, 2014).

Antimicrobial and Antifungal Activities

Thiazole derivatives have been recognized for their potential in addressing microbial resistance, with studies showing that thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibit antimicrobial and antifungal activities. These compounds demonstrated activity against a range of Gram-positive and Gram-negative bacteria as well as fungal isolates, indicating their potential as therapeutic agents (Rakia Abd Alhameed, Z. Almarhoon, Sarah I. Bukhari, A. El‐Faham, B. G. de la Torre, F. Albericio, 2019).

Potential Antitumor Activity

The exploration of thiazole derivatives extends into the oncology field, where substituted thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors, exhibiting excellent antiproliferative activity against both hematological and solid tumor cell lines. This highlights the potential of thiazole derivatives in developing new cancer therapies (L. Lombardo, F. Lee, Ping Chen, Derek J. Norris, J. Barrish, K. Behnia, S. Castaneda, L. Cornelius, J. Das, A. Doweyko, C. Fairchild, J. Hunt, I. Inigo, K. Johnston, A. Kamath, D. Kan, H. Klei, P. Marathe, Suhong Pang, R. Peterson, Sidney Pitt, G. Schieven, R. Schmidt, J. Tokarski, M. Wen, J. Wityak, R. Borzilleri, 2004).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as leukotriene A-4 hydrolase, which is involved in inflammatory responses . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways . This modulation can lead to changes in cell behavior, such as altered proliferation rates or changes in metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. For instance, its interaction with leukotriene A-4 hydrolase results in the inhibition of this enzyme, thereby reducing the production of pro-inflammatory mediators . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its biological activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell behavior and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, toxic or adverse effects can occur, including potential damage to organs or tissues . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity may increase.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by liver enzymes, leading to the production of metabolites that are excreted from the body . These interactions can influence metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This distribution can influence its localization and effectiveness in different parts of the body.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its function, as it may interact with different biomolecules depending on its location within the cell.

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-4-5(2-7(14-4)8(10)13)6-3-15-9(11)12-6/h2-3H,1H3,(H2,10,13)(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFWPSIDMQDEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)N)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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